(4-Bromo-3-methylphenyl)methanamine
Overview
Description
(4-Bromo-3-methylphenyl)methanamine is a useful research compound. Its molecular formula is C8H10BrN and its molecular weight is 200.08 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- Synthesis Methodology : A compound related to (4-Bromo-3-methylphenyl)methanamine was synthesized using p-Toluic hydrazide and glycine via a polyphosphoric acid condensation route. This method was found to be high yielding, and the compound was characterized using spectroscopic techniques (Shimoga, Shin, & Kim, 2018).
Chemical Synthesis and Applications
- Bromine-Lithium Exchange Reaction : The reaction of 1-bromo-2-(1-isothiocyanatoalkyl)benzenes, derivable from (2-bromophenyl)methanamine, with butyllithium leads to the formation of 2,3-dihydro-1H-isoindole-1-thiones. This reaction shows the utility of bromophenyl compounds in complex chemical synthesis (Kobayashi, Yokoi, Nakahara, & Matsumoto, 2013).
Antibacterial Properties
- Antibacterial Bromophenols : Bromophenols isolated from marine algae, structurally related to this compound, have demonstrated antibacterial properties. This suggests potential uses of bromophenols in antibacterial applications (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).
Antimicrobial Activities
- Synthesis and Antimicrobial Activities : Derivatives of this compound have been synthesized and tested for antimicrobial activities, showing promising results against pathogenic strains (Thomas, Adhikari, & Shetty, 2010).
Synthesis of Pharmaceutical Compounds
- Stereoselective Synthesis of Drugs : A study on the stereoselective synthesis of Terbinafine, an antifungal drug, involved using a derivative of this compound. This showcases its application in the synthesis of pharmaceutical compounds (Gupta, Babu, Gyanda, Panda, & Jain, 2014).
Chemical Reactions and Impurities
- Benzylation Reactions and Organocatalyst Poison : An amine side product, structurally similar to this compound, was identified in benzylation reactions. It acted as an organocatalyst poison in certain chemical reactions, highlighting the importance of understanding such impurities (Colgan, Müller‐Bunz, & McGarrigle, 2016).
Properties
IUPAC Name |
(4-bromo-3-methylphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6-4-7(5-10)2-3-8(6)9/h2-4H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWRMNDFKGVDBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70617725 | |
Record name | 1-(4-Bromo-3-methylphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70617725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
149104-92-7 | |
Record name | 1-(4-Bromo-3-methylphenyl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70617725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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